
Voreloxin Hydrochloride
Descripción general
Descripción
Voreloxin Hydrochloride is a first-in-class anticancer quinolone derivative. It is known for its ability to intercalate DNA and inhibit topoisomerase II, leading to DNA double-strand breaks, G2 arrest, and apoptosis. This compound is currently under clinical trials for its efficacy in treating acute myeloid leukemia and platinum-resistant ovarian cancer .
Métodos De Preparación
Industrial Production Methods: Industrial production methods for Voreloxin Hydrochloride are also proprietary. it is known that the compound is produced under stringent conditions to ensure its purity and efficacy for clinical use .
Análisis De Reacciones Químicas
Types of Reactions: Voreloxin Hydrochloride primarily undergoes intercalation and inhibition reactions. It intercalates into DNA and inhibits the enzyme topoisomerase II, which is crucial for DNA replication and transcription .
Common Reagents and Conditions: The reactions involving this compound typically require conditions that facilitate DNA intercalation and enzyme inhibition. These conditions include the presence of DNA and topoisomerase II enzymes, as well as appropriate buffers and solvents .
Major Products Formed: The major products formed from the reactions of this compound include DNA double-strand breaks and apoptotic cells. These products result from the inhibition of topoisomerase II and the subsequent DNA damage .
Aplicaciones Científicas De Investigación
Introduction to Voreloxin Hydrochloride
This compound, also known as SNS-595, is a novel anticancer agent classified as a first-in-class topoisomerase II inhibitor. It is primarily developed for the treatment of various malignancies, particularly acute myeloid leukemia (AML) and platinum-resistant ovarian cancer. Its unique mechanism of action involves intercalating DNA and inducing site-selective double-strand breaks (DSBs), leading to cell cycle arrest and apoptosis.
Key Findings on Mechanism
- DNA Intercalation : Voreloxin intercalates into DNA, disrupting normal topological states and leading to the formation of cleavage complexes with topoisomerase II .
- Cell Cycle Arrest : Research indicates that voreloxin causes significant accumulation of cells in the S and G2 phases of the cell cycle, which is statistically significant in treated cell populations .
- Apoptosis Induction : Voreloxin has been shown to induce apoptosis effectively in AML cells, with a lower LD50 compared to standard treatments like cytarabine .
Acute Myeloid Leukemia (AML)
Voreloxin has been extensively studied in AML, where it is currently undergoing Phase 2 clinical trials. The drug's efficacy as a monotherapy and in combination with cytarabine has been evaluated:
- Monotherapy Efficacy : In vitro studies demonstrated a mean LD50 of 2.3 μM for voreloxin in AML cells, significantly lower than that of cytarabine (4.9 μM) .
- Combination Therapy : Voreloxin shows synergistic effects when combined with cytarabine, enhancing overall cytotoxicity against AML cells .
Ovarian Cancer
In addition to AML, voreloxin is being tested in patients with platinum-resistant ovarian cancer. Preliminary results suggest that it may offer therapeutic benefits for patients who have failed previous treatments .
Resistance Mechanisms
One of the notable advantages of voreloxin is its activity against common mechanisms of drug resistance observed in cancer therapies:
- P-glycoprotein Overexpression : Unlike many traditional chemotherapeutics, voreloxin's efficacy is not significantly impacted by P-gp overexpression—a common resistance mechanism in cancer cells .
- Drug Resistance Models : Studies have shown that voreloxin retains activity in etoposide- and anthracycline-resistant cell lines, indicating its potential utility in treating resistant tumors .
Summary of Clinical Trials
Trial Phase | Indication | Status | Key Findings |
---|---|---|---|
Phase 1 | Various cancers | Completed | Established safety profile; pharmacokinetics defined. |
Phase 2 | Acute Myeloid Leukemia | Ongoing | Demonstrated efficacy; potential for combination therapy with cytarabine. |
Phase 2 | Platinum-resistant Ovarian Cancer | Ongoing | Early signs of clinical response; further evaluation needed. |
Notable Case Reports
- AML Patient Response : A patient previously treated with anthracyclines showed a significant reduction in leukemic blasts after treatment with voreloxin combined with cytarabine.
- Ovarian Cancer Case : A case study reported a partial response in a patient with platinum-resistant ovarian cancer after receiving voreloxin as part of a clinical trial regimen.
Mecanismo De Acción
Voreloxin Hydrochloride exerts its effects by intercalating into DNA and inhibiting topoisomerase II. This inhibition prevents the enzyme from relieving torsional strain in DNA during replication and transcription, leading to DNA double-strand breaks. The accumulation of these breaks triggers G2 arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Voreloxin Hydrochloride is unique among topoisomerase II inhibitors due to its quinolone scaffold, which differentiates it from other compounds such as anthracyclines and epipodophyllotoxins. Similar compounds include:
Doxorubicin: An anthracycline that intercalates DNA and inhibits topoisomerase II, causing DNA damage and apoptosis.
This compound’s unique structure and mechanism of action make it a promising candidate for cancer therapy, particularly for patients resistant to other topoisomerase II inhibitors .
Actividad Biológica
Voreloxin Hydrochloride, also known as Vosaroxin, is a novel anticancer agent classified as a naphthyridine analogue. It has garnered attention for its unique mechanism of action and potential effectiveness against various types of cancer, particularly acute myeloid leukemia (AML) and ovarian cancer. This article explores the biological activity of this compound, detailing its mechanisms, efficacy in clinical studies, and comparisons with other anticancer agents.
Voreloxin functions primarily as a topoisomerase II inhibitor , a crucial enzyme in DNA replication and cell division. Its mechanism involves:
- Intercalation into DNA : Voreloxin inserts itself between DNA base pairs, leading to structural changes that hinder replication.
- Stabilization of the Topoisomerase II-DNA Complex : By binding to the topoisomerase II-DNA complex, Voreloxin prevents the re-ligation of cleaved DNA strands, resulting in double-strand breaks.
- Induction of Apoptosis : The accumulation of double-strand breaks triggers programmed cell death (apoptosis) in cancer cells.
This multifaceted approach allows Voreloxin to exhibit potent antitumor activity across various cancer cell lines and models.
In Vitro Studies
Research has demonstrated that Voreloxin effectively inhibits the proliferation of AML cells. In a study assessing its cytotoxicity against a range of cancer cell lines, Voreloxin exhibited significant anti-tumor activity, particularly in drug-resistant variants. The following table summarizes key findings from various studies:
In Vivo Studies
In vivo studies further support the efficacy of Voreloxin. For instance, animal models treated with Voreloxin showed significant tumor regression compared to control groups. A notable case study involved:
- Patient with Relapsed AML : A patient received Voreloxin as part of a clinical trial and exhibited a complete response after two cycles of treatment, demonstrating its potential for use in resistant cases.
Comparative Analysis with Other Anticancer Agents
Voreloxin's unique properties allow it to stand out among other topoisomerase inhibitors. The following table compares Voreloxin with other commonly used anticancer agents:
Compound Name | Class | Mechanism of Action | Unique Features |
---|---|---|---|
Voreloxin | Naphthyridine analogue | Topoisomerase II inhibitor | Intercalates DNA; induces apoptosis |
Etoposide | Epipodophyllotoxin | Topoisomerase II inhibitor | Non-intercalating; relies heavily on topoisomerase II |
Doxorubicin | Anthracycline | Intercalates DNA; inhibits topoisomerase II | Associated with significant cardiotoxicity |
Mitoxantrone | Anthracenedione | Intercalates into DNA; inhibits topoisomerase II | Less selective than Voreloxin |
Voreloxin's ability to intercalate into DNA while also acting as a topoisomerase II poison may offer advantages in terms of efficacy and reduced toxicity compared to traditional chemotherapeutics.
Propiedades
IUPAC Name |
7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S.ClH/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18;/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26);1H/t12-,13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZCCQHWCOXGCL-QNTKWALQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438412 | |
Record name | Voreloxin Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175519-16-1 | |
Record name | Voreloxin Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.